molecular formula C22H25NO5S B281241 BUTYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

BUTYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281241
M. Wt: 415.5 g/mol
InChI Key: ZDZNWARTBJJVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a benzofuran core with a sulfonyl amine group and a butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

BUTYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts like palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

BUTYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl amine group may play a crucial role in binding to these targets, while the benzofuran core provides structural stability. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with chlorine atoms instead of methyl groups.

    Butyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with different positions of the methyl groups.

Properties

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

butyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H25NO5S/c1-5-6-11-27-22(24)21-16(4)28-19-10-9-17(13-18(19)21)23-29(25,26)20-12-14(2)7-8-15(20)3/h7-10,12-13,23H,5-6,11H2,1-4H3

InChI Key

ZDZNWARTBJJVQC-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C

Origin of Product

United States

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